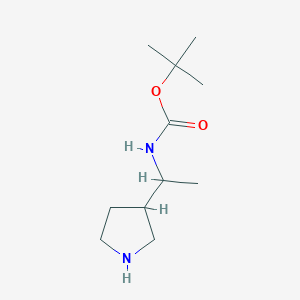

3-(1-(Boc-amino)ethyl)-pyrrolidine

Vue d'ensemble

Description

The compound "3-(1-(Boc-amino)ethyl)-pyrrolidine" is not directly discussed in the provided papers. However, the papers do discuss related pyrrolidine derivatives and their synthesis, properties, and potential applications. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive molecules and potential use in pharmaceuticals, such as glycosidase inhibitors .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the condensation of 1,3-diones with 2-(aminomethyl)pyridine to produce 3,5-disubstituted-2-(2-pyridyl)pyrroles . Another method involves the reaction of 3-amino-2H-azirines with carboxylic acid derivatives catalyzed by boron trifluoride to yield 4-amino-1,5-dihydro-2H-pyrrol-2-ones . Additionally, asymmetric synthesis routes starting from trans-4-hydroxy-L-proline have been used to create diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, which are potential glycosidase inhibitors .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is influenced by substituents on the pyrrolidine ring. For instance, 3-(dimethylboryl)pyridine forms a rigid cyclic tetramer stabilized by intermolecular boron-nitrogen coordination bonds . Similarly, 3-(diethylboryl)pyridine also forms a cyclic tetramer in solution, as evidenced by vapor pressure osmometry and X-ray crystallography .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The scrambling reactions of 3-(dimethylboryl)pyridine oligomers show remarkable steric effects and can proceed under relatively mild conditions, indicating the possibility of both S(N)1- and S(N)2-type mechanisms . The condensation reactions of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with dicarbonyl compounds yield 1H-pyrrolo[2,3-b]pyridines, demonstrating the versatility of pyrrolidine derivatives in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the nonlinear optical (NLO) properties of 3-amino-4-(Boc-amino)pyridine have been investigated using density functional theory (DFT), revealing that the molecule could be a good candidate as an NLO material . The stability of 3-(diethylboryl)pyridine under ambient conditions and its unique structural features, such as the formation of a cyclic tetramer, are notable .

Applications De Recherche Scientifique

1. Synthesis of Peptide Nucleic Acid Oligonucleotide Conjugates

- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the synthesis of Peptide Nucleic Acid (PNA) oligonucleotide conjugates, which are of great interest in the biomedical and diagnostic field as antigene and molecular sensors .

- Methods of Application: The monomer N-(Boc-Aeg)thymine Ethyl Ester is prepared by direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . This backbone is prepared from the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride .

- Results or Outcomes: The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% . This cost-effective, highly scalable method of synthesis will expand its wider use .

2. BOC Protection of Amines

- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the BOC protection of amines, a process that is important in the synthesis of pharmaceutical and biologically active molecules .

- Methods of Application: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes: The process is described as green and eco-friendly, providing almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

3. Synthesis of Thymine-based PNA Monomer Precursor

- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the synthesis of Thymine-based Peptide Nucleic Acid (PNA) monomer precursor . This precursor is reported to be used in various synthetic applications .

- Methods of Application: The monomer is prepared by direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . This backbone is prepared from the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride .

- Results or Outcomes: The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% . This cost-effective, highly scalable method of synthesis will expand its wider use .

4. Boc Protection of Amines

- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the Boc protection of amines . This process is important in the synthesis of pharmaceutical and biologically active molecules .

- Methods of Application: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes: The process is described as green and eco-friendly, providing almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

5. Synthesis of Thymine-based PNA Monomer Precursor

- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the synthesis of Thymine-based Peptide Nucleic Acid (PNA) monomer precursor . This precursor is reported to be used in various synthetic applications .

- Methods of Application: The monomer is prepared by direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . This backbone is prepared from the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride .

- Results or Outcomes: The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% . This cost-effective, highly scalable method of synthesis will expand its wider use .

6. Boc Protection of Amines

- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the Boc protection of amines . This process is important in the synthesis of pharmaceutical and biologically active molecules .

- Methods of Application: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes: The process is described as green and eco-friendly, providing almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Orientations Futures

The use of Boc-protected amines like “3-(1-(Boc-amino)ethyl)-pyrrolidine” is widespread in organic synthesis, particularly in the synthesis of complex molecules like pharmaceuticals . Future research may focus on developing more efficient methods for the introduction and removal of Boc protecting groups, as well as exploring their use in the synthesis of new compounds.

Propriétés

IUPAC Name |

tert-butyl N-(1-pyrrolidin-3-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUZGKGDCUOVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555891 | |

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Boc-amino)ethyl)-pyrrolidine | |

CAS RN |

107258-90-2 | |

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)